molecular formula C15H16ClN3O B5555135 2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide

2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide

Cat. No. B5555135
M. Wt: 289.76 g/mol
InChI Key: KUQYBCUSNOPCOH-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals known for their diverse applications in organic synthesis and potentially pharmacological properties. While specific details on this exact compound are scarce, related structures have been extensively studied for their synthesis methods, molecular structure characteristics, chemical behaviors, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including catalytic oxidation, Knoevenagel condensation, and cyclization, yielding high purity products. A novel synthetic route for a structurally similar compound, 2-Chloro-N,N-dimethylnicotinamide, showcases the efficiency of such processes with yields exceeding 65% and product purity above 99% (Du Xiao-hua, 2013).

Molecular Structure Analysis

X-ray crystallography determines the molecular structure, revealing specific configurations and arrangements that contribute to the compound's properties and reactivity. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provided insights into molecular interactions and stability (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

The compound's reactivity with other chemicals, such as urea or ammonium thiocyanate, leads to the formation of derivatives with distinct structures and potentially differing properties. This reactivity is crucial for its applications in synthesis and modifications (L. Demina & M. E. Konshin, 1992).

Scientific Research Applications

Conformational Study

  • Axially chiral 2,4-dimethylnicotinamides have been explored for their conformational properties. These compounds serve as NAD+ model precursors, showing a strong conformational preference in solution at the amide bond, the chiral center, and the benzylic carbon (Vekemans, Boogers, & Buck, 1991).

Antimicrobial Applications

  • Novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a biologically active sulfonamide moiety have been synthesized and shown interesting antimicrobial activity against various bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).

Anticonvulsant Properties

  • Compounds like N-phenyl derivatives of phthalimide, incorporating elements similar to the given compound, have been evaluated for anticonvulsant and neurotoxic properties. These studies offer insights into potential applications in treating seizures (Vamecq et al., 2000).

Synthesis Methods

  • Research into novel synthetic routes for related compounds like 2-Chloro-N,N-dimethylnicotinamide, an important synthesis intermediate, has been explored. This demonstrates the significance of these compounds in chemical synthesis (Du Xiao-hua, 2013).

Aromatase Inhibitors

  • Some derivatives have been synthesized and evaluated for their activity as aromatase inhibitors, indicating potential applications in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).

Reversible Blocking

  • Research into reversible blocking of amino groups, which can be related to the study of compounds like 2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide, has been conducted. This has implications in various biochemical applications (Dixon & Perham, 1968).

Antimicrobial Screening

  • Compounds such as 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have been prepared and evaluated for their antimicrobial activities, highlighting their potential in medical applications (Patel & Shaikh, 2010).

Herbicide Development

  • Derivatives have been synthesized as key intermediates in the development of herbicides like nicosulfuron, indicating their importance in agricultural chemistry (Peng Xue-wei, 2011).

Cancer Chemoprevention

properties

IUPAC Name

2-(3-chloro-2-methylanilino)-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-8-7-9(2)18-15(13(8)14(17)20)19-12-6-4-5-11(16)10(12)3/h4-7H,1-3H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQYBCUSNOPCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)NC2=C(C(=CC=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide

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